molecular formula C21H25NO4S B3013316 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1396786-62-1

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B3013316
CAS RN: 1396786-62-1
M. Wt: 387.49
InChI Key: SDIGMNGZIZOSRU-UHFFFAOYSA-N
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Description

The compound "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with acetylation and followed by various substitution reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" involved acetylation, esterification, and ester interchange steps . Similarly, "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide" was synthesized by stirring precursor compounds in dry dichloromethane, followed by recrystallization . These methods suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR, IR, MS spectroscopy, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within a molecule and can help predict the structure of "this compound". The presence of specific functional groups, such as hydroxyl, sulfonyl, and acetamide, would be key features to investigate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes interactions with other chemicals leading to the formation of new bonds and structures. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide undergo transsilylation reactions , while silaheterocyclic compounds can react with alcohols to transform into silanes . The compound may also undergo reactions characteristic of its functional groups, such as nucleophilic substitution or addition reactions involving the hydroxyl and acetamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of hydrogen bonds and other intermolecular interactions can affect the melting and boiling points, solubility, and stability of the compounds . The compound "this compound" would likely exhibit properties influenced by its ability to form hydrogen bonds and its overall molecular geometry.

Scientific Research Applications

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide serves as a critical intermediate for the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) highlights the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing Novozym 435 as a catalyst. This process emphasizes the role of vinyl acetate as an optimal acyl donor, contributing to the irreversible and kinetically controlled synthesis of antimalarial intermediates Magadum & Yadav, 2018.

Silylation and Heterocycle Formation

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, as explored by Lazareva et al. (2017). This study uncovers the synthesis and properties of benzoxazasiloles and benzodioxazasilepines, highlighting their potential in creating novel heterocyclic compounds Lazareva et al., 2017.

Hydrolysis in High-Temperature Water

The study of N-substituted amide hydrolysis in high-temperature water, using N-methylacetamide as a model, reveals insights into the kinetics and mechanism of amide hydrolysis under subcritical and supercritical conditions. This research by Duan, Dai, and Savage (2010) provides foundational knowledge for understanding the stability and reactivity of N-substituted amides in various environmental conditions Duan, Dai, & Savage, 2010.

Antioxidant Activity of Indole Derivatives

Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. Their findings demonstrate the significant antioxidant potential of these compounds, suggesting their application in developing new antioxidant agents Gopi & Dhanaraju, 2020.

Pharmacological Characterization

The pharmacological characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) as a κ-opioid receptor antagonist reveals its high affinity and selectivity, demonstrating its potential for treating depression and addiction disorders Grimwood et al., 2011.

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-15(2)27(25,26)18-9-7-16(8-10-18)13-20(23)22-14-21(24)12-11-17-5-3-4-6-19(17)21/h3-10,15,24H,11-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIGMNGZIZOSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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